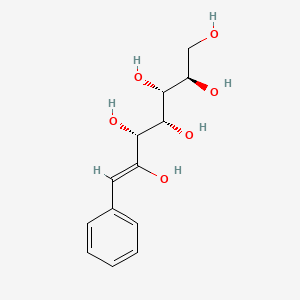
Benzylidene-D-glucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylidene-D-glucitol: . It is characterized by the presence of a benzylidene group attached to the D-glucitol (sorbitol) molecule
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of sorbitol with benzaldehyde in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the benzylidene group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions involving the benzylidene group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized forms of this compound, including carboxylic acids and ketones.
Reduction Products: Reduced forms such as alcohols and other derivatives.
Substitution Products: Different substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Benzylidene-D-glucitol is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. Medicine: Research has explored the use of this compound in drug development, particularly in the design of new therapeutic agents. Industry: It finds applications in the production of various chemical products, including polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzylidene-D-glucitol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by modulating inflammatory pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Sorbitol: The parent compound from which Benzylidene-D-glucitol is derived.
Other Benzylidene Derivatives: Similar compounds with benzylidene groups attached to different monosaccharides.
Uniqueness: this compound is unique in its combination of the benzylidene group with the D-glucitol structure, which imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
34590-02-8 |
|---|---|
Molecular Formula |
C13H18O6 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(Z,2R,3R,4S,5R)-7-phenylhept-6-ene-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C13H18O6/c14-7-10(16)12(18)13(19)11(17)9(15)6-8-4-2-1-3-5-8/h1-6,10-19H,7H2/b9-6-/t10-,11+,12-,13-/m1/s1 |
InChI Key |
HZVFRKSYUGFFEJ-ABIPOCLWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)\O |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



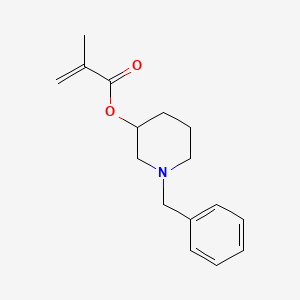
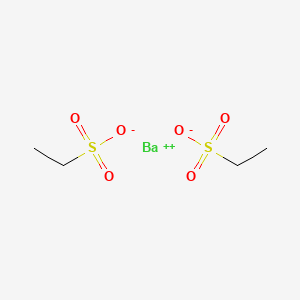
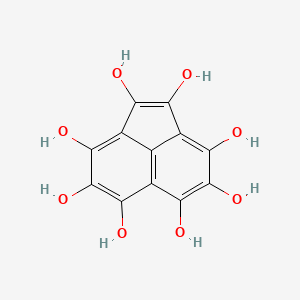
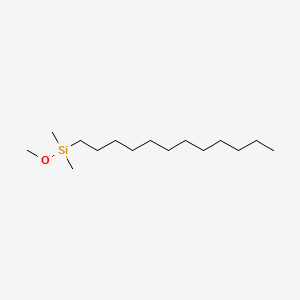
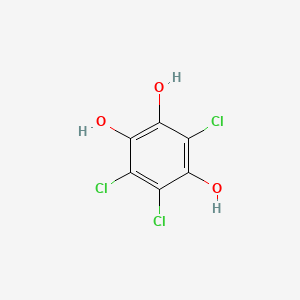
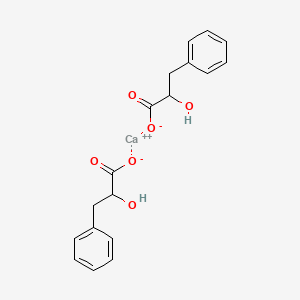
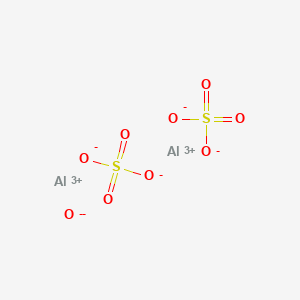


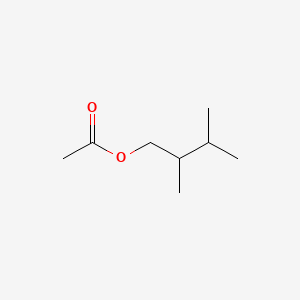
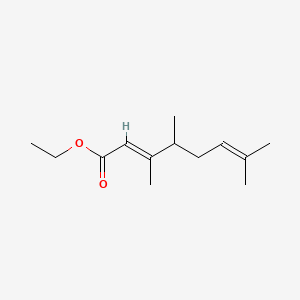
![Methyl 2-(5,6-difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoate](/img/structure/B15176678.png)

